molecular formula C12H12N2O3S B1420420 Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate CAS No. 1133115-46-4

Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate

Cat. No.: B1420420
CAS No.: 1133115-46-4
M. Wt: 264.3 g/mol
InChI Key: BTNXPTWWAWUDRY-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate” is a heterocyclic compound . It is a structural analogue of febuxostat, where a methylene amine spacer is incorporated between the phenyl ring and thiazole ring .


Synthesis Analysis

The synthesis of similar compounds involves the thionation-cyclization of enamino esters by nucleophilic ring-opening of oxazolones with different sodium alkoxides . Another method involves the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H12N2O3S/c1-16-8-5-3-4-7 (6-8)9-10 (11 (15)17-2)18-12 (13)14-9/h3-6H,1-2H3, (H2,13,14) .


Chemical Reactions Analysis

2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They are used to obtain free carbene particles and complexed with transition metals .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 264.3 . More specific physical and chemical properties such as melting point, solubility, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Structural Studies

Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate has been utilized in the synthesis of complex chemical structures. For instance, it has been transformed into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, indicating its role in the formation of novel chemical compounds (Žugelj et al., 2009). Additionally, the synthesis and structure of 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester have been reported, providing insights into its crystalline structure and molecular interactions (Kennedy et al., 1999).

Pharmacological Applications

This compound has been synthesized and studied for its binding profile in neuroblastoma-glioma cells and its ability to penetrate the blood-brain barrier, making it a potentially useful pharmacological tool for in vitro and in vivo studies (Rosen et al., 1990).

Anticancer Activity

There has been research into the anticancer activity of thiazole compounds, including this compound. These studies focus on the synthesis of new thiazole compounds and their screening against cancer cells like MCF7 breast cancer cells (Sonar et al., 2020).

Solid Phase Synthesis

This compound has also been synthesized on a solid phase. The synthesis involves the dehydrative cyclization of thiourea intermediate resin, which is a key step in the process, and has potential applications in the development of drugs with reasonable oral bioavailability properties (Kim et al., 2019).

Antibacterial and Antifungal Activity

Studies have been conducted on the antimicrobial activity of imino-4-methoxyphenol thiazole derived Schiff base ligands synthesized from this compound. These studies highlight its potential utility in antibacterial and antifungal applications (Vinusha et al., 2015).

Future Directions

Thiazoles are a significant class of organic medicinal compounds and are being extensively studied for their diverse therapeutic roles . Future research could focus on exploring the potential therapeutic applications of this compound and similar thiazole derivatives .

Properties

IUPAC Name

methyl 2-amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-16-8-5-3-4-7(6-8)9-10(11(15)17-2)18-12(13)14-9/h3-6H,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNXPTWWAWUDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(SC(=N2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674819
Record name Methyl 2-amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-46-4
Record name Methyl 2-amino-4-(3-methoxyphenyl)-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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